(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one (E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one ATP competitive, dual inhibitor of AKT and NFkB pathway
BI-69A11 is a dual inhibitor of AKT and NFkB pathway. It enhances susceptibility of colon cancer cells to mda-7/IL-24-induced growth inhibition by targeting Akt.
Brand Name: Vulcanchem
CAS No.: 1233322-09-2
VCID: VC0521156
InChI: InChI=1S/C25H16ClN3O2/c26-16-10-11-18-17(14-16)23(15-6-2-1-3-7-15)24(25(31)29-18)21(30)12-13-22-27-19-8-4-5-9-20(19)28-22/h1-14H,(H,27,28)(H,29,31)/b13-12+
SMILES: C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=NC5=CC=CC=C5N4
Molecular Formula: C25H16ClN3O2
Molecular Weight: 425.9 g/mol

(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one

CAS No.: 1233322-09-2

Cat. No.: VC0521156

Molecular Formula: C25H16ClN3O2

Molecular Weight: 425.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one - 1233322-09-2

Specification

Description ATP competitive, dual inhibitor of AKT and NFkB pathway
BI-69A11 is a dual inhibitor of AKT and NFkB pathway. It enhances susceptibility of colon cancer cells to mda-7/IL-24-induced growth inhibition by targeting Akt.
CAS No. 1233322-09-2
Molecular Formula C25H16ClN3O2
Molecular Weight 425.9 g/mol
IUPAC Name 3-[(E)-3-(1H-benzimidazol-2-yl)prop-2-enoyl]-6-chloro-4-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C25H16ClN3O2/c26-16-10-11-18-17(14-16)23(15-6-2-1-3-7-15)24(25(31)29-18)21(30)12-13-22-27-19-8-4-5-9-20(19)28-22/h1-14H,(H,27,28)(H,29,31)/b13-12+
Standard InChI Key SBOKKVUBLNZTCT-OUKQBFOZSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=NC5=CC=CC=C5N4
SMILES C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=NC5=CC=CC=C5N4
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=NC5=CC=CC=C5N4
Appearance Solid powder

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